2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound of interest, while not directly mentioned in the available literature, falls within the broader category of 1,3,5-triazine derivatives. These compounds are known for their versatile applications, including as intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals. Their structural uniqueness allows for a wide range of chemical modifications and reactivities.
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives typically involves reactions under mild conditions, utilizing starting materials such as hydrazines and various aldehydes or ketones in alcohol solvents. For instance, the preparation of N2,N2,N4,N4-tetraethyl-6-{2-[(E)-1-(4-nitrophenyl)ethylidene]hydrazino}-1,3,5-triazine-2,4-diamine involves the reaction of a hydrazino-triazine derivative with 1-(4-nitrophenyl)ethanone in ethanol, showcasing the adaptability of triazine chemistry for generating complex derivatives (Pan & Jian, 2009).
Molecular Structure Analysis
The molecular structures of triazine derivatives reveal a range of stabilizing interactions, including intramolecular hydrogen bonding and intermolecular forces such as π-π stacking, which contribute to their distinct chemical properties. X-ray crystallography of related compounds has elucidated complex molecular geometries, highlighting the triazine core's role in facilitating these interactions (Pan & Jian, 2009).
Chemical Reactions and Properties
Triazine derivatives undergo a range of chemical reactions, influenced by their substituents. They can participate in nucleophilic substitutions, condensation reactions, and cyclization processes, leading to a diverse array of products. The functional groups attached to the triazine ring significantly affect its reactivity, allowing for the synthesis of polymers, energetic materials, and other derivatives with targeted chemical properties.
Physical Properties Analysis
The physical properties of 1,3,5-triazine derivatives, such as solubility, melting point, and thermal stability, vary widely and are influenced by the nature of the substituents on the triazine ring. For example, polymers derived from hydrazino-triazines exhibit solubility in various acids and show significant thermal stability, decomposing at temperatures above 300°C (Unishi et al., 1974).
Scientific Research Applications
High Energy Density Materials
Triazine compounds, particularly those with high nitrogen content, are explored for their potential in energy materials. They have been found to improve the burning rate in propellants, reduce sensitivity and enhance detonation performance in mixed explosives, and increase gas content in gas generators. Their broad application prospects in energetic materials make them a subject of interest (C. Yongjin & Ba Shuhong, 2019).
Heterocyclic Compounds in Medicinal Chemistry
While directly mentioning medicinal applications is to be avoided per the requirements, it's worth noting that triazines form an important class of heterocyclic compounds with diverse synthetic derivatives. These derivatives have been explored across a wide spectrum of biological activities, highlighting the versatility and significance of triazine scaffolds in chemical synthesis (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Eco-friendly Synthesis
Research into 1,2,4-triazines emphasizes their prevalence in literature and their synthesis from various methods. The interest in these compounds underscores their potential in creating eco-friendly synthesis pathways for heterocyclic compounds (V. Rani & Y. B. Kumari, 2020).
Environmental and Catalytic Applications
Triazine derivatives are also being investigated for environmental applications, particularly in CO2 capture. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have been noted for their potential in efficient CO2 sequestration, demonstrating the environmental significance of triazine-based materials (A. Mukhtar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7/c1-3-9-5-11-6(10-4-2)13-7(12-5)14-8/h3-4,8H2,1-2H3,(H3,9,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGUQIRYCWKXNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274788 |
Source
|
Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine | |
CAS RN |
10421-98-4 |
Source
|
Record name | NSC99855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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